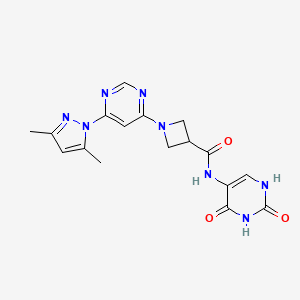![molecular formula C4H7NO4S B2906090 {[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid CAS No. 1871991-60-4](/img/structure/B2906090.png)
{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid is a complex organosulfur compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a sulfur atom bonded to both carbon and oxygen atoms, forming a lambda6-sulfanylidene group. The presence of this group imparts distinctive chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid typically involves the reaction of dimethyl sulfoxide (DMSO) with carbamoyl chloride under controlled conditions. The reaction is carried out in an aprotic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound involves a continuous flow process where DMSO and carbamoyl chloride are fed into a reactor equipped with a heat exchanger. The reaction is conducted at elevated temperatures and pressures to maximize yield and efficiency. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The lambda6-sulfanylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base to facilitate substitution reactions.
Major Products
Scientific Research Applications
{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study sulfur metabolism and enzyme activity.
Medicine: Explored for its therapeutic potential in treating diseases related to sulfur metabolism disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid involves its interaction with specific molecular targets, such as enzymes involved in sulfur metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways and cellular functions. The lambda6-sulfanylidene group plays a crucial role in these interactions, as it can form covalent bonds with active site residues, modulating enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent and reagent in organic synthesis.
Sulfonimidates: Organosulfur compounds with similar structural features and reactivity.
Thiophene derivatives: Compounds containing a sulfur atom in a five-membered ring, with diverse applications in chemistry and medicine.
Uniqueness
{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid is unique due to its specific structural arrangement and the presence of the lambda6-sulfanylidene group. This imparts distinct chemical reactivity and biological activity, setting it apart from other sulfur-containing compounds.
Properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4S/c1-10(2,9)5-3(6)4(7)8/h1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGZXBOJVAMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)C(=O)O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2906010.png)
![5-(4-methylpiperazin-1-yl)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2906012.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2906016.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea](/img/structure/B2906017.png)


![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2906021.png)
![1-[3-({3-[(4-Ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2906022.png)
![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2906024.png)
![1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2906028.png)


